3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a pyrazole ring, and a propanone moiety, making it a valuable intermediate in the synthesis of various heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the propanone moiety.
3-Amino-5-methyl-1H-pyrazole: Contains an additional methyl group on the pyrazole ring.
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with a different substitution pattern.
Uniqueness
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is unique due to the presence of both an amino group and a propanone moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-10-5-3-6(9-10)7(11)2-4-8/h3,5H,2,4,8H2,1H3 |
InChI Key |
BZQXFNTUZXXJHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.